(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
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Overview
Description
(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available naphthalene derivatives.
Hydrogenation: The naphthalene ring is partially hydrogenated to form a tetrahydronaphthalene intermediate.
Amination: Introduction of the amino group is achieved through various amination reactions, often using reagents like ammonia or amines under catalytic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient catalytic systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents targeting various diseases, including neurodegenerative disorders and infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a wide range of biological activities.
1-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylic acid group but shares the tetrahydronaphthalene core.
1-Carboxy-1,2,3,4-tetrahydronaphthalene: Lacks the amino group but shares the tetrahydronaphthalene core.
Uniqueness
(1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound in stereoselective synthesis and chiral resolution studies.
Properties
IUPAC Name |
(1R)-1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7,12H2,(H,13,14)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYFEDPFIIDANF-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@](C1)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653202 |
Source
|
Record name | (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197381-49-0 |
Source
|
Record name | (1R)-1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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